molecular formula C17H21N3O5S2 B11828061 2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate

2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate

Cat. No.: B11828061
M. Wt: 411.5 g/mol
InChI Key: AFGUQHOCEUTKEQ-UHFFFAOYSA-N
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Description

DMAC-SPP, also known as N,N-Dimethylacetamide-Succinimidyl 4-(p-maleimidophenyl)butyrate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in joining cytotoxic drugs to antibodies, enabling precise delivery to target cells or proteins. The cleavable nature of DMAC-SPP ensures controlled drug release, optimizing the effectiveness of ADCs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMAC-SPP involves several steps, starting with the preparation of N,N-Dimethylacetamide (DMAC). The primary raw materials for DMAC synthesis are dimethylamine and acetic anhydride. The reaction process includes:

Industrial Production Methods

In industrial settings, the production of DMAC involves large-scale reactors and continuous distillation processes to ensure high purity and yield. Safety measures are crucial due to the generation of irritating gases during the reaction .

Chemical Reactions Analysis

DMAC-SPP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions are formaldehyde derivatives, acetic acid, and dimethylamine .

Mechanism of Action

DMAC-SPP functions as a cleavable linker in ADCs. It joins cytotoxic drugs to antibodies, enabling targeted delivery to specific cells or proteins. The cleavable nature of DMAC-SPP ensures that the drug is released in a controlled manner, optimizing the therapeutic effect. The molecular targets and pathways involved include the specific binding of the antibody to the target cell, followed by the internalization and release of the cytotoxic drug .

Comparison with Similar Compounds

DMAC-SPP is unique compared to other similar compounds due to its cleavable nature, which allows for controlled drug release. Similar compounds include:

DMAC-SPP’s cleavable nature distinguishes it from these compounds, providing a significant advantage in controlled drug delivery .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-((3-(dimethylcarbamoyl)pyridin-4-yl)disulfanyl)pentanoate, with the CAS number 663599-10-8, is a bifunctional linker primarily used in antibody-drug conjugation (ADC) applications. This compound is characterized by its unique chemical structure that includes a pyrrolidine ring and a disulfide bond, which contribute to its biological activity.

Property Value
Molecular Weight411.50 g/mol
Molecular FormulaC17H21N3O5S2
Purity≥95%
CAS Number663599-10-8

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in the development of hybrid molecules with anticonvulsant and antinociceptive properties. Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl exhibit significant potential in treating neurological conditions such as epilepsy.

Anticonvulsant Activity

Studies have demonstrated that compounds derived from 2,5-dioxopyrrolidin-1-yl show promising anticonvulsant effects. For instance, a focused set of hybrid pyrrolidine derivatives was synthesized and evaluated for their efficacy in seizure models:

  • Maximal Electroshock (MES) Test : This test evaluates the effectiveness of compounds against generalized seizures.
  • Pentylenetetrazole (PTZ) Test : This model assesses the ability to prevent seizures induced by PTZ.
  • 6 Hz Seizure Model : This model is used for evaluating pharmacoresistant limbic seizures.

A notable compound from these studies demonstrated an ED50 (effective dose for 50% of subjects) of:

  • MES: 23.7 mg/kg
  • PTZ: 59.4 mg/kg
  • 6 Hz: 22.4 mg/kg

These results indicate a broad spectrum of protective activity against seizures, suggesting that these derivatives could be developed further as potential anticonvulsants .

Case Study 1: Anticonvulsant Efficacy

In one study, researchers synthesized a series of compounds based on the structure of 2,5-dioxopyrrolidin-1-yl and tested their anticonvulsant properties in various animal models. The most effective compound showed:

  • High protection rates across all tested models.
  • Minimal impact on motor coordination, indicating a favorable safety profile compared to existing antiepileptic drugs .

Case Study 2: Multitargeted Drug Development

Another research effort focused on creating multitargeted compounds derived from the same base structure. These compounds exhibited not only anticonvulsant properties but also antinociceptive effects, making them candidates for treating both epilepsy and neuropathic pain. The mechanism was suggested to involve modulation of sodium/calcium currents and TRPV1 receptor antagonism .

Properties

Molecular Formula

C17H21N3O5S2

Molecular Weight

411.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-(dimethylcarbamoyl)pyridin-4-yl]disulfanyl]pentanoate

InChI

InChI=1S/C17H21N3O5S2/c1-11(4-7-16(23)25-20-14(21)5-6-15(20)22)26-27-13-8-9-18-10-12(13)17(24)19(2)3/h8-11H,4-7H2,1-3H3

InChI Key

AFGUQHOCEUTKEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=C(C=NC=C2)C(=O)N(C)C

Origin of Product

United States

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